molecular formula C13H10FNO4 B6389732 5-(4-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261959-95-8

5-(4-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6389732
CAS No.: 1261959-95-8
M. Wt: 263.22 g/mol
InChI Key: NNSAHDAXOFXQHK-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, along with a hydroxy group on the isonicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoro-Methoxy Phenyl Intermediate: This step involves the introduction of a fluoro and methoxy group onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

    Coupling with Isonicotinic Acid: The fluoro-methoxy phenyl intermediate is then coupled with isonicotinic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluoro or methoxy groups.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-fluorinated or de-methoxylated derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-(4-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-isopropoxyphenylboronic acid

Uniqueness

5-(4-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for selective interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-11-4-7(2-3-10(11)14)9-6-15-12(16)5-8(9)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSAHDAXOFXQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNC(=O)C=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687573
Record name 5-(4-Fluoro-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-95-8
Record name 5-(4-Fluoro-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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